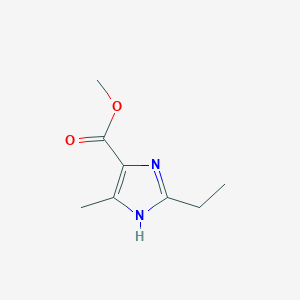![molecular formula C9H7N3S B12823150 6-(Aminomethyl)benzo[d]thiazole-2-carbonitrile](/img/structure/B12823150.png)
6-(Aminomethyl)benzo[d]thiazole-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Aminomethyl)benzo[d]thiazole-2-carbonitrile is a heterocyclic compound that contains both a benzothiazole and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)benzo[d]thiazole-2-carbonitrile typically involves the reaction of 2-aminobenzothiazole with formaldehyde and hydrogen cyanide. The reaction is carried out under acidic conditions to facilitate the formation of the nitrile group. The reaction can be summarized as follows:
Starting Materials: 2-aminobenzothiazole, formaldehyde, hydrogen cyanide.
Reaction Conditions: Acidic medium, typically using hydrochloric acid.
Procedure: The starting materials are mixed and heated under reflux conditions to promote the reaction. The product is then isolated by filtration and purified using recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction conditions and improved yield. The use of automated systems also reduces the risk associated with handling hazardous chemicals like hydrogen cyanide.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Aminomethyl)benzo[d]thiazole-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The nitrile group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidation of the compound can lead to the formation of carboxylic acids.
Reduction: Reduction typically yields primary amines.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-(Aminomethyl)benzo[d]thiazole-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with biological macromolecules.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
Mécanisme D'action
The mechanism by which 6-(Aminomethyl)benzo[d]thiazole-2-carbonitrile exerts its effects is primarily through its interaction with biological macromolecules. The compound can bind to proteins and nucleic acids, altering their function. This interaction is facilitated by the presence of the nitrile group, which can form hydrogen bonds and other non-covalent interactions with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Hydroxybenzo[d]thiazole-2-carbonitrile
- 6-Aminobenzo[d]thiazole-2-carbonitrile
- Benzo[d]thiazole-2-carbonitrile
Uniqueness
6-(Aminomethyl)benzo[d]thiazole-2-carbonitrile is unique due to the presence of the aminomethyl group, which provides additional sites for chemical modification. This makes it a versatile intermediate in organic synthesis and enhances its potential for biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C9H7N3S |
|---|---|
Poids moléculaire |
189.24 g/mol |
Nom IUPAC |
6-(aminomethyl)-1,3-benzothiazole-2-carbonitrile |
InChI |
InChI=1S/C9H7N3S/c10-4-6-1-2-7-8(3-6)13-9(5-11)12-7/h1-3H,4,10H2 |
Clé InChI |
VADAAUYFBAFOTQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1CN)SC(=N2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![7-Bromo-2-fluorobenzo[b]thiophene](/img/structure/B12823136.png)



![Ethyl 2-amino-5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B12823146.png)
![4-Bromobicyclo[2.1.1]hexan-1-amine](/img/structure/B12823155.png)
